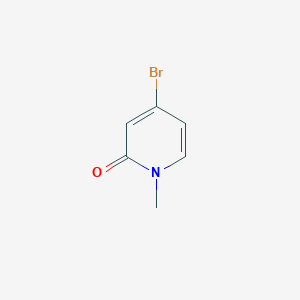4-Bromo-1-methylpyridin-2(1H)-one
CAS No.: 214342-63-9
Cat. No.: VC2103736
Molecular Formula: C6H6BrNO
Molecular Weight: 188.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 214342-63-9 |
|---|---|
| Molecular Formula | C6H6BrNO |
| Molecular Weight | 188.02 g/mol |
| IUPAC Name | 4-bromo-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 |
| Standard InChI Key | YFOQSLIPUHGGQE-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=CC1=O)Br |
| Canonical SMILES | CN1C=CC(=CC1=O)Br |
Introduction
Chemical Properties and Structure
4-Bromo-1-methylpyridin-2(1H)-one is identified by the Chemical Abstracts Service (CAS) registry number 214342-63-9 and has the molecular formula C₆H₆BrNO . The compound has a molecular weight of 188.02 g/mol and possesses several distinctive physical and chemical properties . The structure features a pyridinone ring with a carbonyl group at the 2-position, a bromine atom at the 4-position, and a methyl group attached to the nitrogen at position 1.
The compound is known by several synonyms including 4-bromo-1-methyl-2-pyridinone, 4-bromo-1-methyl-2(1H)-pyridinone, and 2(1H)-pyridinone, 4-bromo-1-methyl- . Its IUPAC name is 4-bromo-1-methylpyridin-2(1H)-one, which accurately describes its structural features.
Physical Properties
The physical properties of 4-Bromo-1-methylpyridin-2(1H)-one are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow solid |
| Molecular Weight | 188.02 g/mol |
| Density | 1.664 g/cm³ |
| Boiling Point | 258°C |
| Flash Point | 110°C |
| Vapor Pressure | 0.014 mmHg at 25°C |
| Predicted pKa | -1.45±0.62 |
| Refractive Index | 1.596 |
| Solubility | Soluble in organic solvents (ethanol, chloroform, toluene) |
Table 1: Physical properties of 4-Bromo-1-methylpyridin-2(1H)-one
Chemical Reactivity
The chemical reactivity of 4-Bromo-1-methylpyridin-2(1H)-one is primarily influenced by the presence of the bromine atom at the 4-position, which makes this carbon electrophilic and susceptible to nucleophilic substitution reactions. The carbonyl group at the 2-position contributes to the compound's reactivity profile as well, allowing for various transformations. The methyl group on the nitrogen atom affects the electron distribution in the ring, influencing the compound's reactivity patterns.
The bromine substituent serves as an excellent leaving group, making the compound particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are commonly employed in the synthesis of more complex molecules. These chemical characteristics make 4-Bromo-1-methylpyridin-2(1H)-one a versatile building block in organic synthesis.
Biological Activities and Applications
The biological activities of 4-Bromo-1-methylpyridin-2(1H)-one and its derivatives have been the subject of significant research interest, particularly in the field of medicinal chemistry and drug development.
MEK Inhibition and Cancer Research
One of the most notable applications of 4-Bromo-1-methylpyridin-2(1H)-one derivatives is in the development of mitogen-activated protein kinase kinase (MEK) inhibitors. Research published in the Journal of Medicinal Chemistry has identified 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones as a novel class of ATP non-competitive MEK inhibitors . These compounds have demonstrated excellent cellular potency and favorable pharmacokinetic properties, making them promising candidates for cancer treatment .
The MEK inhibitors derived from this compound have shown efficacy in inhibiting extracellular signal-regulated kinase (ERK) phosphorylation in HT-29 tumors in mouse xenograft studies . This activity is particularly significant as the MEK-ERK pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in various cancers.
Pharmaceutical Applications
The structural features of 4-Bromo-1-methylpyridin-2(1H)-one make it a valuable scaffold for developing various bioactive compounds. The presence of the bromine atom allows for further functionalization through coupling reactions, enabling the synthesis of diverse derivatives with potential therapeutic applications.
The compound's derivatives have been investigated for their potential applications in:
-
Anticancer therapeutics
-
Kinase inhibitors
-
Enzyme modulators
-
Research tools for studying cellular signaling pathways
Current Research and Future Directions
Research on 4-Bromo-1-methylpyridin-2(1H)-one and its derivatives continues to expand, with a focus on developing novel therapeutic agents and understanding structure-activity relationships.
Structure-Activity Relationship Studies
The relationship between structural modifications of 4-Bromo-1-methylpyridin-2(1H)-one derivatives and their biological activities is an area of ongoing research. Understanding how changes to the core structure affect biological activity can guide the design of more potent and selective compounds for specific therapeutic targets.
Development of Novel MEK Inhibitors
The discovery that 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones function as ATP non-competitive MEK inhibitors has stimulated further research into developing new generations of these compounds with improved potency, selectivity, and pharmacokinetic properties . This research direction holds promise for the development of novel cancer therapeutics targeting the MEK-ERK pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume